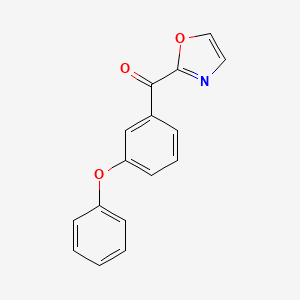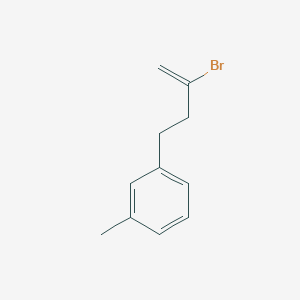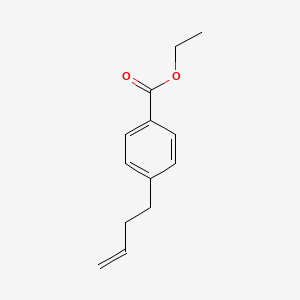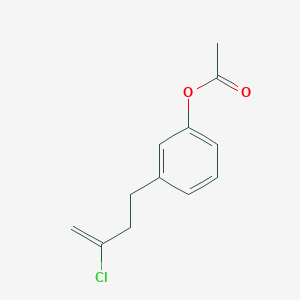
2-(3-苯氧基苯甲酰基)恶唑
描述
2-(3-Phenoxybenzoyl)oxazole is a compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is a light yellow solid .
Synthesis Analysis
The synthesis of oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The IUPAC name of 2-(3-Phenoxybenzoyl)oxazole is 1,3-oxazol-2-yl (3-phenoxyphenyl)methanone . The InChI code is 1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H .Chemical Reactions Analysis
Oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, have been synthesized through various pathways . For instance, the van Leusen reaction, based on TosMICs, is a common method for the preparation of oxazole-based molecules .Physical And Chemical Properties Analysis
2-(3-Phenoxybenzoyl)oxazole is a light yellow solid . More detailed physical and chemical properties are not available in the search results.科学研究应用
药物化学
2-(3-苯氧基苯甲酰基)恶唑: 由于其结构与具有生物活性的恶唑相似,因此在药物化学领域中是一种重要的化合物。 恶唑以其多种药理特性而闻名,包括抗菌、抗真菌、抗病毒、抗癌和抗炎活性 。恶唑环的存在与与特定生物靶标结合的能力有关,这在药物设计和开发中至关重要。
有机合成
在有机合成中,2-(3-苯氧基苯甲酰基)恶唑用作制备各种衍生物的中间体。开发用于合成恶唑衍生物的有效且环保的催化体系是关键研究课题。 磁性纳米催化剂已被用于合成恶唑衍生物,其具有高稳定性和易于从反应混合物中分离等优点 .
磁性纳米催化
该化合物的用途扩展到磁性纳米催化领域。磁性纳米粒子可以被修饰以创建有效的催化剂用于合成恶唑衍生物。 该方法在其催化剂回收的简便性方面特别有价值,使用外部磁铁,这对大规模反应是有益的 .
抗菌应用
研究表明,恶唑衍生物表现出显着的抗菌特性2-(3-苯氧基苯甲酰基)恶唑可用于合成具有潜在抗菌和抗真菌作用的新化合物,这对于对抗耐药病原体至关重要 .
抗癌研究
包括2-(3-苯氧基苯甲酰基)恶唑在内的恶唑衍生物因其抗癌特性而被研究。 它们通常被掺入充当激酶抑制剂或其他类型药物的化合物中,这些药物可以特异性地靶向癌细胞,为开发新的肿瘤学治疗方法提供途径 .
抗炎和镇痛作用
恶唑环是抗炎药物中常见的基序。 2-(3-苯氧基苯甲酰基)恶唑的衍生物可能被开发成新的非甾体抗炎药 (NSAID),这些药物具有镇痛和退热作用,而不会产生传统 NSAID 通常相关的胃肠道副作用 .
未来方向
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The future directions in this field could involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
作用机制
Target of Action
This compound is a part of the oxazole family, which is known for its diverse biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Oxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by 2-(3-Phenoxybenzoyl)oxazole remain to be elucidated.
Result of Action
As a member of the oxazole family, this compound is expected to exhibit a range of biological activities . .
生化分析
Biochemical Properties
2-(3-Phenoxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(3-Phenoxybenzoyl)oxazole and these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways .
Cellular Effects
2-(3-Phenoxybenzoyl)oxazole exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(3-Phenoxybenzoyl)oxazole can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 2-(3-Phenoxybenzoyl)oxazole involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, 2-(3-Phenoxybenzoyl)oxazole has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to downstream effects on cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Phenoxybenzoyl)oxazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Phenoxybenzoyl)oxazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of 2-(3-Phenoxybenzoyl)oxazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-(3-Phenoxybenzoyl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of 2-(3-Phenoxybenzoyl)oxazole is particularly noteworthy .
Transport and Distribution
The transport and distribution of 2-(3-Phenoxybenzoyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 2-(3-Phenoxybenzoyl)oxazole may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of 2-(3-Phenoxybenzoyl)oxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(3-Phenoxybenzoyl)oxazole can provide insights into its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUVHIVHPDOGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642086 | |
| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-93-8 | |
| Record name | 2-Oxazolyl(3-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)
![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)
![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345394.png)
